[5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-methylfuran-3(2H)-ylidene]propanedinitrile
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Overview
Description
5-AMINO-4-CYANO-2-{[(E)ETHYLIDENEAMINO]OXY}-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and ethylideneaminooxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-CYANO-2-{[(E)ETHYLIDENEAMINO]OXY}-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of a basic catalyst like morpholine under solvent-free conditions . This method yields thiophene derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-4-CYANO-2-{[(E)ETHYLIDENEAMINO]OXY}-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the cyano and amino groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-AMINO-4-CYANO-2-{[(E)ETHYLIDENEAMINO]OXY}-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and functional groups.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-AMINO-4-CYANO-2-{[(E)ETHYLIDENEAMINO]OXY}-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-cyano-1,2,3-triazoles: These compounds share similar functional groups and have been synthesized using automated multistep flow synthesis.
Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another compound with similar structural features and applications.
Uniqueness
What sets 5-AMINO-4-CYANO-2-{[(E)ETHYLIDENEAMINO]OXY}-2-METHYL-3(2H)-FURANYLIDEN
Properties
Molecular Formula |
C11H9N5O2 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-[5-amino-4-cyano-2-[(E)-ethylideneamino]oxy-2-methylfuran-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C11H9N5O2/c1-3-16-18-11(2)9(7(4-12)5-13)8(6-14)10(15)17-11/h3H,15H2,1-2H3/b16-3+ |
InChI Key |
PLSAVRGFLSFZRP-HQYXKAPLSA-N |
Isomeric SMILES |
C/C=N/OC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C |
Canonical SMILES |
CC=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C |
Origin of Product |
United States |
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